molecular formula C19H19NO3 B8692904 Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate

Cat. No.: B8692904
M. Wt: 309.4 g/mol
InChI Key: YTNRUVBTIQJKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a carbamate group, and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzoannulene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzoannulene ring system.

    Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid
  • 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
  • 5-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate

Uniqueness

Benzyl 9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-ylcarbamate is unique due to the presence of both a benzyl group and a carbamate group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl N-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)carbamate

InChI

InChI=1S/C19H19NO3/c21-18-9-5-4-8-15-10-11-16(12-17(15)18)20-19(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,20,22)

InChI Key

YTNRUVBTIQJKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 128A (1.63 g, 9.30 mmol) and K2CO3 (2.57 g, 18.60 mmol) in MeOH (10 ml) under nitrogen atmosphere was cooled to 0° C. The mixture was treated with benzyl chloroformate (1.726 ml, 12.09 mmol), raised to room temperature and stirred for 16 hours. The mixture was diluted with CH2Cl2, washed with water, dried and concentrated under reduced pressure. The residue was purified by chromatography on silica gel eluting with 15% EtOAc/hexanes to provide the title product. 1H NMR (CDCl3) δ 1.75-1.90 (m, 4H), 2.67-2.75 (m, 2H), 2.84-2.92 (m, 2H), 4.70 (d, J=5.76 Hz, 2H), 6.72 (s, 1H), 7.16 (d, J=8.14 Hz, 1H), 7.36-7.39 (m, 5H), 7.49 (d, J=2.71 Hz, 1H), 7.70 (d, J=7.12 Hz, 1H). MS (M+NH4)+ m/z 327.
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.726 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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